molecular formula C11H14N2O2S B2916390 3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA CAS No. 36997-72-5

3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA

Cat. No.: B2916390
CAS No.: 36997-72-5
M. Wt: 238.31
InChI Key: CUODKVSCZLUMEE-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-ethoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science . The compound’s structure consists of a thiourea core with an acetyl group at the 3-position and an ethoxyphenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-ethoxyphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with acetyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or toluene under reflux conditions. The general reaction scheme is as follows:

[ \text{4-Ethoxyaniline} + \text{Acetyl isothiocyanate} \rightarrow \text{this compound} ]

The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using water as a solvent and avoiding toxic reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Acetyl-1-(4-ethoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-ethoxyphenyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The acetyl and ethoxyphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-acetylthiourea
  • 1-(4-Ethoxyphenyl)-3-(2-thienyl)thiourea

Uniqueness

3-Acetyl-1-(4-ethoxyphenyl)thiourea is unique due to the presence of both the acetyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other thiourea derivatives .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-15-10-6-4-9(5-7-10)13-11(16)12-8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUODKVSCZLUMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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